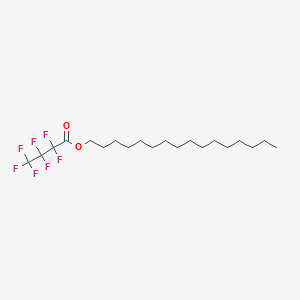

Hexadecyl heptafluorobutanoate

Description

Properties

CAS No. |

6385-15-5 |

|---|---|

Molecular Formula |

C20H33F7O2 |

Molecular Weight |

438.5 g/mol |

IUPAC Name |

hexadecyl 2,2,3,3,4,4,4-heptafluorobutanoate |

InChI |

InChI=1S/C20H33F7O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-29-17(28)18(21,22)19(23,24)20(25,26)27/h2-16H2,1H3 |

InChI Key |

HXCITEKMLXXCSM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCOC(=O)C(C(C(F)(F)F)(F)F)(F)F |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry

Esterification Reactions for Hexadecyl Heptafluorobutanoate Synthesis

The foundational method for synthesizing Hexadecyl heptafluorobutanoate is the direct esterification of heptafluorobutyric acid with hexadecanol (B772). Two classical and widely employed methods for this transformation are the Fischer-Speier esterification and the Steglich esterification.

Fischer-Speier Esterification: This method involves the acid-catalyzed reaction between the carboxylic acid and the alcohol. Common acid catalysts include sulfuric acid (H₂SO₄), p-toluenesulfonic acid (TsOH), and hydrochloric acid (HCl). thepharmajournal.comnih.gov The reaction is an equilibrium process, and to drive it towards the formation of the ester, a large excess of the alcohol is often used, or water, a byproduct, is removed as it is formed, often through azeotropic distillation with a Dean-Stark apparatus. thepharmajournal.comuchicago.edu The general mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity, followed by nucleophilic attack from the alcohol. Subsequent proton transfer and elimination of water yield the final ester. thepharmajournal.com

Steglich Esterification: For substrates that are sensitive to strong acidic conditions, the Steglich esterification offers a milder alternative. This method utilizes a coupling reagent, typically N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, 4-dimethylaminopyridine (DMAP). nih.govresearchgate.net The reaction proceeds by the activation of the carboxylic acid by DCC to form an O-acylisourea intermediate. The alcohol then attacks this activated intermediate, leading to the formation of the ester and N,N'-dicyclohexylurea (DCU) as a byproduct. researchgate.net DMAP acts as an acyl transfer catalyst, accelerating the reaction and suppressing the formation of an N-acylurea byproduct. researchgate.net

| Method | Reagents | Catalyst | Key Features |

| Fischer-Speier Esterification | Heptafluorobutyric acid, Hexadecanol | Strong acid (e.g., H₂SO₄, TsOH) | Equilibrium-driven; requires removal of water or excess alcohol. |

| Steglich Esterification | Heptafluorobutyric acid, Hexadecanol | DCC, DMAP | Mild conditions; suitable for acid-sensitive substrates. |

Novel Synthetic Approaches and Derivatization Techniques

While classical esterification methods are robust, research continues to explore novel approaches to improve efficiency and expand the synthetic toolbox for fluorinated esters. One such approach involves the use of alternative activating agents. For instance, the Yamaguchi esterification, which employs 2,4,6-trichlorobenzoyl chloride to form a mixed anhydride (B1165640), has shown high yields in the synthesis of complex esters.

Furthermore, enzymatic catalysis using lipases offers a green and highly selective alternative for ester synthesis. Lipases can catalyze the esterification of long-chain fatty acids and alcohols under mild conditions, often with high chemo- and regioselectivity. The kinetics of lipase-catalyzed esterification of long-chain fatty acids have been shown to follow Michaelis-Menten kinetics, often proceeding via a Ping-Pong Bi-Bi mechanism.

Utilization of Heptafluorobutyric Acid and its Derivatives in Organic Synthesis

Heptafluorobutyric acid (HFBA) is a strong perfluorinated carboxylic acid that serves as the primary precursor for the heptafluorobutanoate moiety. researchgate.net Its strong electron-withdrawing nature, due to the fluorine atoms, makes the carboxyl group highly electrophilic.

A more reactive derivative of HFBA used in synthesis is Heptafluorobutyric anhydride (HFBAA) . Acid anhydrides are generally more reactive than their corresponding carboxylic acids and react with alcohols to form esters and a carboxylic acid byproduct. chromatographyonline.com The reaction of HFBAA with hexadecanol would proceed readily, often without the need for a strong acid catalyst, to yield Hexadecyl heptafluorobutanoate and heptafluorobutyric acid. This method can be advantageous as it avoids the use of strong acids and can lead to higher yields under milder conditions. HFBAA is also widely used as a derivatizing reagent in gas chromatography to improve the volatility and detectability of analytes with active hydrogens.

Another reactive precursor is Heptafluorobutyryl chloride . Acyl chlorides are highly reactive and readily react with alcohols to produce esters and hydrogen chloride gas. This reaction is typically fast and high-yielding. However, the production of HCl gas requires careful handling and often the use of a base to neutralize it.

| Precursor | Formula | Reactivity | Byproduct |

| Heptafluorobutyric acid | C₄HF₇O₂ | Moderate | Water |

| Heptafluorobutyric anhydride | C₈F₁₄O₃ | High | Heptafluorobutyric acid |

| Heptafluorobutyryl chloride | C₄F₇ClO | Very High | Hydrogen chloride |

Mechanistic Investigations of Reaction Pathways

The mechanism of esterification involving perfluorinated carboxylic acids like HFBA is influenced by the electronic effects of the fluorine atoms. The strong electron-withdrawing nature of the heptafluorobutyl group increases the acidity of the carboxylic acid and the electrophilicity of the carbonyl carbon.

In the Fischer esterification , the initial protonation of the carbonyl oxygen is a key step. For HFBA, the electron-withdrawing fluorine atoms destabilize the resulting positive charge on the oxygen, which might affect the equilibrium of this step compared to non-fluorinated carboxylic acids.

In the reaction with heptafluorobutyric anhydride , the mechanism involves nucleophilic attack of the alcohol on one of the carbonyl carbons of the anhydride. The heptafluorobutanoate anion is an excellent leaving group, facilitating the reaction.

Computational studies on fluorinated compounds have shown that the presence of fluorine can significantly impact molecular properties and reactivity. Theoretical calculations can provide insights into the transition states and reaction energies of the esterification process, helping to elucidate the reaction mechanism in detail.

Optimization of Synthetic Yield and Purity Assessment Methodologies

Optimizing the synthesis of Hexadecyl heptafluorobutanoate involves careful consideration of reaction parameters to maximize the yield and purity of the product.

Optimization of Yield: For the Fischer esterification , key optimization parameters include the choice and concentration of the acid catalyst, the ratio of alcohol to carboxylic acid, the reaction temperature, and the efficiency of water removal. Using a large excess of hexadecanol can shift the equilibrium towards the product side.

For the Steglich esterification , the molar ratios of DCC and DMAP to the carboxylic acid are crucial. Fine-tuning these ratios can minimize side reactions and maximize the yield of the desired ester.

When using heptafluorobutyric anhydride or chloride , the reaction is often fast and high-yielding. Optimization here may focus on controlling the reaction temperature to prevent side reactions and on the efficient removal or neutralization of the acidic byproduct.

Purity Assessment Methodologies: The purity of Hexadecyl heptafluorobutanoate can be assessed using various analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS): GC is a powerful technique for separating volatile compounds. The high volatility of fluorinated esters makes them well-suited for GC analysis. The mass spectrum of Hexadecyl heptafluorobutanoate will show characteristic fragmentation patterns that can confirm its identity. The PubChem database entry for Hexadecyl heptafluorobutanoate includes GC-MS data, with a prominent peak at m/z 57. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the separation and quantification of non-volatile or thermally labile compounds. For long-chain esters like Hexadecyl heptafluorobutanoate, reversed-phase HPLC with a C18 or a specialized fluorinated stationary phase can be employed. researchgate.net Detection can be achieved using a UV detector if the molecule contains a chromophore, or more universally with an evaporative light scattering detector (ELSD) or a mass spectrometer (LC-MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectroscopy are indispensable tools for the structural elucidation and purity assessment of fluorinated compounds. The NMR spectra will provide detailed information about the structure of the molecule, and the integration of the signals can be used to determine the purity.

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of the ester functional group through its characteristic carbonyl (C=O) stretching frequency.

The following table summarizes the typical analytical methods used for the purity assessment of Hexadecyl heptafluorobutanoate.

| Analytical Method | Information Obtained |

| GC-MS | Separation of volatile components, molecular weight, and structural information from fragmentation patterns. |

| HPLC | Separation of non-volatile components, quantification, and purity assessment. |

| NMR Spectroscopy | Detailed structural information and quantitative purity analysis. |

| IR Spectroscopy | Identification of functional groups, particularly the ester carbonyl group. |

The synthesis of Hexadecyl heptafluorobutanoate can be accomplished through various esterification methodologies, with the choice of method depending on the desired scale, purity requirements, and sensitivity of the starting materials. The use of reactive precursors like heptafluorobutyric anhydride or chloride can offer high yields under mild conditions. A thorough understanding of the reaction mechanisms and the implementation of appropriate optimization and purification strategies are crucial for obtaining this fluorinated ester in high yield and purity. The analytical techniques of GC-MS, HPLC, and NMR spectroscopy are essential for the comprehensive characterization and quality control of the final product.

Advanced Analytical Characterization in Complex Systems

Chromatographic Separation and Detection Technologies

Chromatography coupled with mass spectrometry forms the cornerstone of modern analytical chemistry, providing the necessary separation and detection capabilities for identifying trace-level compounds in intricate samples. digitaloceanspaces.com

Gas Chromatography-Mass Spectrometry (GC-MS) Applications in Complex Matrices

Gas chromatography-mass spectrometry (GC-MS) is a highly effective and commonly used technique for the analysis of volatile and semi-volatile organic compounds, including esters like Hexadecyl heptafluorobutanoate. mdpi.comscholarsresearchlibrary.com Its application is crucial for identifying such compounds in complex mixtures where sample-dependent matrix effects can occur. nih.govnih.gov The methodology combines the powerful separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry to identify different substances within a test sample. scholarsresearchlibrary.com For Hexadecyl heptafluorobutanoate, mass spectral libraries provide key data for its identification. The National Institute of Standards and Technology (NIST) database contains reference spectra for the compound, which can be compared against experimental data for confirmation. scholarsresearchlibrary.comnih.gov

Detailed mass spectral information from the NIST library aids in the positive identification of Hexadecyl heptafluorobutanoate. nih.gov

Table 1: GC-MS Spectral Data for Hexadecyl heptafluorobutanoate from NIST Database

| NIST Number | Library | Total Peaks | m/z Top Peak | m/z 2nd Highest | m/z 3rd Highest |

|---|---|---|---|---|---|

| 351827 | Main library | 115 | 57 | 43 | 55 |

| 356013 | Replicate library | 99 | 57 | 43 | 83 |

Data sourced from PubChem CID 525380. nih.gov

Furthermore, retention indices are critical for confirming compound identity in complex matrices, as they are less dependent on operational parameters than absolute retention times. gcms.cz Kovats retention indices for Hexadecyl heptafluorobutanoate have been experimentally determined on different types of GC columns. nih.gov

Table 2: Kovats Retention Indices for Hexadecyl heptafluorobutanoate

| Column Type | Retention Index |

|---|---|

| Standard non-polar | 1862 |

| Semi-standard non-polar | 1845, 1847.2, 1865 |

| Standard polar | 1891 |

Data sourced from PubChem CID 525380. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) Platforms and Variants

Liquid chromatography coupled with mass spectrometry (LC-MS) is a cornerstone for the analysis of a wide range of compounds, particularly those that are non-volatile or thermally labile. mdpi.com For PFAS analysis, LC coupled with tandem mass spectrometry (LC/MS/MS) is a common and robust method, especially for ionic species. epa.gov While GC-MS is well-suited for the neutral ester Hexadecyl heptafluorobutanoate, LC-MS platforms would be essential for analyzing potential polar degradation products or for inclusion in broader multi-analyte PFAS methods. epa.govnih.gov

Ultra-High Performance Liquid Chromatography (UHPLC) systems are frequently used to achieve rapid and efficient separations. nih.govlcms.cz These systems, when coupled to a mass spectrometer, can analyze contaminants from various sources, including solvents, sample preparation devices, and the sample matrix itself, such as plasticizers or detergents. merckmillipore.com Although specific LC-MS application data for Hexadecyl heptafluorobutanoate is not prevalent, the methodologies developed for other PFAS provide a clear framework for its potential analysis. epa.govnih.gov

High-Resolution Accurate Mass Spectrometry (HRAM-MS) for Non-Targeted Analysis

High-Resolution Accurate Mass Spectrometry (HRAM-MS) is an indispensable tool for non-targeted analysis (NTA), enabling the identification of unknown or emerging contaminants in complex samples without the need for pre-selection of analytes. nih.govresearchgate.net Instruments like the Orbitrap and Quadrupole Time-of-Flight (Q-TOF) provide high mass accuracy and resolving power, which are critical for elucidating chemical structures in challenging matrices. researchgate.netresearchgate.net

In a non-targeted screening scenario, the presence of Hexadecyl heptafluorobutanoate could be hypothesized based on its precise mass. The identification process relies on matching the experimentally measured accurate mass of a detected feature to a theoretical mass calculated from a chemical formula. lcms.cz The compound's monoisotopic mass is a key parameter for this purpose. lcms.cz HRAM-MS has been successfully used to identify novel polyfluorinated compounds in environmental samples where reference standards were unavailable. nih.gov

Table 3: Computed Properties for HRAM-MS Identification of Hexadecyl heptafluorobutanoate

| Property | Value |

|---|---|

| Molecular Formula | C₂₀H₃₃F₇O₂ |

| Molecular Weight | 438.5 g/mol |

| Monoisotopic Mass | 438.23687743 Da |

Data sourced from PubChem CID 525380. nih.gov

The high resolving power of HRAM-MS allows for the separation of isobaric interferences, and the accurate mass measurement facilitates the assignment of an elemental formula to both the parent ion and its fragments, significantly increasing confidence in identification. nih.govresearchgate.net

Ion-Pairing Chromatography for Enhanced Separation

Ion-Pair Chromatography (IPC) is a technique used in reversed-phase liquid chromatography to improve the retention, separation, and peak shape of ionic analytes. welch-us.comtechnologynetworks.com It involves adding an ion-pairing reagent to the mobile phase, which forms a neutral, hydrophobic ion pair with the charged analyte, thereby increasing its retention on a non-polar stationary phase. technologynetworks.comthermofisher.com

As a neutral ester, Hexadecyl heptafluorobutanoate itself would not directly benefit from ion-pairing chromatography, as the technique is designed for charged species. technologynetworks.com However, the technique is highly relevant in the context of its potential hydrolysis products: hexadecanol (B772) (a neutral long-chain alcohol) and heptafluorobutanoic acid (HFBA). HFBA is an ionic, perfluorinated acid. Interestingly, HFBA and other volatile perfluorinated acids are themselves widely used as anionic ion-pairing reagents in the reversed-phase HPLC of peptides and other positively charged molecules. nih.govchromatographyonline.com Therefore, while IPC is not a direct method for the parent ester, it would be a critical technique for the separation and analysis of its acidic degradation product, HFBA, in a complex mixture. nih.gov

Spectroscopic and Spectrometric Elucidation Techniques

While chromatography-mass spectrometry techniques are powerful for separation and identification, spectroscopic methods like Nuclear Magnetic Resonance are unparalleled for the definitive structural elucidation of organic compounds. core.ac.ukunl.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining the structure of organic molecules. core.ac.uknih.gov It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. core.ac.ukscielo.org.za For a compound like Hexadecyl heptafluorobutanoate, 1D (¹H, ¹³C) and 2D NMR experiments would be employed for complete structural verification. core.ac.uk

The ¹H NMR spectrum would confirm the presence of the long hexadecyl alkyl chain (C₁₆H₃₃) by showing characteristic signals for the terminal methyl group and the overlapping methylene (B1212753) groups. The ¹³C NMR spectrum would provide distinct signals for each carbon atom in the hexadecyl chain and the heptafluorobutanoyl moiety. nih.gov Public databases confirm the availability of ¹³C NMR spectral data for Hexadecyl heptafluorobutanoate. nih.gov

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation, a unique spectral fingerprint of the compound is generated. For Hexadecyl heptafluorobutanoate, the FTIR spectrum is distinguished by characteristic absorption bands that confirm the presence of its core structural features: the long alkyl chain, the ester linkage, and the highly fluorinated acyl group.

Key absorption bands for Hexadecyl heptafluorobutanoate include a strong peak corresponding to the carbonyl (C=O) stretch of the ester group. Another prominent feature is the intense and broad absorption in the lower wavenumber region, which is indicative of the C-F bonds within the heptafluorobutyl moiety. Additionally, characteristic peaks arising from the C-H stretching and bending vibrations of the hexadecyl alkyl chain are expected.

Table 1: Characteristic FTIR Absorption Bands for Hexadecyl heptafluorobutanoate

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

| 2850 - 2960 | Stretching | C-H (Alkyl) |

| 1760 - 1780 | Stretching | C=O (Fluorinated Ester) |

| 1465 - 1475 | Bending | C-H (Alkyl) |

| 1100 - 1350 | Stretching | C-F |

| 1000 - 1200 | Stretching | C-O (Ester) |

Tandem Mass Spectrometry (MS/MS) for Fragment Ion Characterization

Tandem mass spectrometry (MS/MS) is an essential tool for the definitive structural confirmation of Hexadecyl heptafluorobutanoate. This technique involves the selection of a specific precursor ion (typically the molecular ion or a protonated molecule) which is then fragmented through collision-induced dissociation. The resulting pattern of fragment ions provides a detailed roadmap of the molecule's structure.

In the analysis of Hexadecyl heptafluorobutanoate (molar mass 438.46 g/mol ), the precursor ion is subjected to fragmentation, leading to predictable cleavage patterns. nist.gov The most labile bond is typically the ester linkage, resulting in characteristic fragment ions corresponding to the heptafluorobutyryl cation and ions related to the hexadecyl alkyl chain. This specific fragmentation pattern allows for highly selective and sensitive detection. The analysis of these fragmentation pathways is crucial for distinguishing the analyte from other co-eluting compounds in a complex sample. researchgate.netniu.edu

Table 2: Proposed Characteristic Fragment Ions in MS/MS Analysis of Hexadecyl heptafluorobutanoate

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Description |

| 438 | [C₂₀H₃₃F₇O₂]⁺ | Molecular Ion (Precursor) |

| 225 | [C₁₆H₃₃]⁺ | Hexadecyl cation |

| 213 | [C₄F₇O]⁺ | Heptafluorobutyryl cation |

| 169 | [C₃F₇]⁺ | Heptafluoropropyl cation |

Method Development for Analysis in Challenging Matrices

Analyzing Hexadecyl heptafluorobutanoate in complex environments such as biological fluids, soil, or consumer products presents significant analytical hurdles. nih.gov The presence of interfering substances can lead to matrix effects, such as ion suppression or enhancement in mass spectrometry, which can compromise the accuracy and reliability of the results. nsf.govnih.gov Therefore, the development of tailored analytical methods is critical to ensure precise and accurate quantification.

Optimization of Sample Preparation and Extraction Protocols

The primary objective of sample preparation is to isolate Hexadecyl heptafluorobutanoate from the sample matrix while eliminating interfering components. Given the compound's lipophilic nature, stemming from its long alkyl chain, extraction protocols must be carefully selected and optimized.

Liquid-Liquid Extraction (LLE) is a common technique where the sample is partitioned between an aqueous phase and an immiscible organic solvent. A non-polar solvent like hexane (B92381) is suitable for extracting the non-polar Hexadecyl heptafluorobutanoate. chromatographyonline.com

Solid-Phase Extraction (SPE) offers a more selective approach. A cartridge containing a specific sorbent material is used to either retain the analyte of interest while matrix components are washed away, or to retain the interferences while the analyte passes through. For a non-polar compound like Hexadecyl heptafluorobutanoate, a reverse-phase (e.g., C18) sorbent can be effective.

Dispersive Solid-Phase Extraction (dSPE) , often used as a clean-up step after an initial extraction, involves adding the sorbent directly to the sample extract. nih.gov This method is rapid and efficient for removing a broad range of interferences.

Table 3: Summary of Sample Preparation Techniques for Hexadecyl heptafluorobutanoate

| Technique | Principle | Suitable Matrices | Key Optimization Parameters |

| Liquid-Liquid Extraction (LLE) | Partitioning between immiscible liquid phases based on polarity. | Aqueous samples (e.g., water, biological fluids) | Solvent choice, pH, solvent-to-sample ratio, extraction time. |

| Solid-Phase Extraction (SPE) | Selective adsorption onto a solid sorbent. | Environmental water, biological extracts, consumer product solutions. | Sorbent type (e.g., C18), conditioning/elution solvents, sample load volume. |

| Dispersive SPE (dSPE) | Cleanup of extracts by adding sorbent directly to the liquid. | Crude extracts from LLE or other primary extractions. | Sorbent type and amount, vortex/centrifugation time. |

Development of Quantitative Analytical Methods

For the sensitive and selective quantification of Hexadecyl heptafluorobutanoate, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. epa.gov The development of a robust quantitative method requires careful optimization of several parameters.

The LC-MS/MS method typically operates in Multiple Reaction Monitoring (MRM) mode. In this mode, a specific precursor ion for Hexadecyl heptafluorobutanoate is selected in the first mass analyzer, fragmented, and then one or more specific product ions are monitored by the second mass analyzer. This highly selective process minimizes background noise and allows for accurate quantification even at very low concentrations. nih.gov

Method validation is a critical step to ensure reliable results. koha-ptfs.co.uk This involves establishing a calibration curve with a series of standards to demonstrate linearity over a specific concentration range. The use of an isotopically labeled internal standard, such as ¹³C-labeled Hexadecyl heptafluorobutanoate, is highly recommended to compensate for any analyte loss during sample preparation and to correct for matrix-induced variations in instrument response. nih.gov

Table 4: Key Parameters for a Quantitative LC-MS/MS Method

| Parameter | Description | Example for Hexadecyl heptafluorobutanoate |

| Chromatography | ||

| LC Column | Stationary phase used to separate the analyte from other compounds. | C18 reverse-phase column. |

| Mobile Phase | Solvents used to carry the sample through the LC column. | Gradient of water and methanol/acetonitrile with a modifier. |

| Mass Spectrometry | ||

| Ionization Mode | Method used to generate ions from the analyte. | Electrospray Ionization (ESI), positive or negative mode. |

| Precursor Ion (Q1) | The mass-to-charge ratio of the parent ion selected for fragmentation. | m/z 438 (M⁺) or 439 ([M+H]⁺). |

| Product Ion (Q3) | The mass-to-charge ratio of a specific fragment ion monitored for quantification. | e.g., m/z 213 (from the heptafluorobutyryl group). |

| Quantification | ||

| Calibration | A series of standards used to create a response curve. | External calibration with a linear regression model. |

| Internal Standard | A stable isotope-labeled version of the analyte added to all samples. | ¹³C-labeled Hexadecyl heptafluorobutanoate. |

Environmental Dynamics and Degradation Mechanisms

Environmental Persistence and Behavior of Fluorinated Esters (within PFAS framework)

Fluorinated esters like Hexadecyl heptafluorobutanoate are a subset of PFAS, a group of chemicals known for their exceptional environmental persistence. nih.gov The defining feature of these compounds is the presence of strong carbon-fluorine (C-F) bonds, which are highly resistant to degradation. nih.gov This inherent stability means that once released into the environment, these substances can remain for extended periods, leading to their widespread distribution. nih.gov

Long-chain PFAS, a category that includes Hexadecyl heptafluorobutanoate due to its hexadecyl (C16) alkyl chain, are of particular concern. These compounds have been found globally in various environmental compartments, including wildlife and humans. nih.gov Their persistence is coupled with a tendency to bioaccumulate, meaning they can build up in the tissues of living organisms. nih.gov While short-chain PFAS are also persistent, they are generally considered less bioaccumulative. nih.gov

Chemical Degradation Pathways in Environmental Compartments

While highly persistent, Hexadecyl heptafluorobutanoate is not entirely inert to chemical transformation in the environment. The primary abiotic degradation pathways for fluorinated esters involve the cleavage of the ester bond through hydrolysis and transformation initiated by light energy.

The ester linkage in Hexadecyl heptafluorobutanoate is susceptible to hydrolysis, a chemical reaction with water that can break the bond, yielding an alcohol (1-hexadecanol) and a carboxylic acid (heptafluorobutanoic acid). The rate of this degradation pathway is highly dependent on environmental conditions such as pH and temperature.

Studies on other fluorinated esters have shown that hydrolysis can be a significant degradation pathway. For instance, the hydrolysis half-lives of monomeric fluorotelomer acrylates can range from several days in landfill conditions to several years in marine environments. tandfonline.com In contrast, polymeric fluorotelomer acrylates are expected to hydrolyze much more slowly, with estimated half-lives in soil and natural waters spanning centuries to millennia. tandfonline.com

The degree of fluorine substitution also plays a crucial role in the rate of ester hydrolysis. Research has indicated that fluorine substitution, both in the acyl and alcohol portions of the ester, can significantly accelerate the hydrolysis rate compared to their non-fluorinated counterparts. scispace.comresearchgate.net One study demonstrated that for partially fluorinated ethyl esters, the introduction of the first fluorine atom decreased the half-life by a factor of approximately eight, with subsequent fluorine atoms further increasing the hydrolysis rate. nih.gov This suggests that the heptafluorobutyrate group in Hexadecyl heptafluorobutanoate would make the ester bond more susceptible to hydrolysis than a non-fluorinated butanoate ester.

| Compound Type | Environmental Compartment | Estimated Half-life |

|---|---|---|

| Monomeric Fluorotelomer Acrylates | Marine Systems | Several years |

| Monomeric Fluorotelomer Acrylates | Landfills | Several days |

| Polymeric Fluorotelomer Acrylates | Soil and Natural Waters | Centuries to Millennia |

Photolytic and photo-oxidative processes, driven by sunlight, represent another potential degradation pathway for fluorinated compounds. These processes can lead to the breakdown of the molecule through direct absorption of light energy (photolysis) or through reactions with photochemically generated reactive species like hydroxyl radicals.

Research on the photodegradation of PFAS has shown that high-energy light, particularly in the UVC range, can be effective in breaking down these persistent compounds. nih.govacs.org Direct photolysis of perfluorocarboxylic acids (PFCAs) at a wavelength of 222 nm has been shown to be more effective than at 254 nm, leading to decarboxylation and the formation of shorter-chain PFCAs. nih.govacs.org For some degradable PFAS, significant decay and defluorination can be achieved within hours under laboratory conditions. nih.govacs.org

The quantum yield, a measure of the efficiency of a photochemical process, for the degradation of various PFCAs at 222 nm has been reported to range from 0.031 to 0.158. nih.govacs.org However, the presence of other substances in the environment, such as natural organic matter, can inhibit photodegradation by absorbing UV irradiation and scavenging reactive species. researchgate.net While specific data for Hexadecyl heptafluorobutanoate is not available, it is plausible that it could undergo photolytic degradation, likely initiated at the ester bond or through reactions involving the fluorinated chain under favorable light conditions.

| Compound | Photolysis Rate Constant (k₂₂₂ nm) (L·Einstein⁻¹) | Quantum Yield (Φ₂₂₂ nm) |

|---|---|---|

| Perfluorocarboxylic Acids (PFCAs) | 8.19–34.76 | 0.031–0.158 |

Data from a study on the direct photolysis of various PFAS. nih.govacs.org

Biodegradation Mechanisms and Microbial Interactions

The strong carbon-fluorine bond makes highly fluorinated compounds generally resistant to microbial degradation. nih.gov However, the presence of a non-fluorinated alkyl chain and an ester linkage in Hexadecyl heptafluorobutanoate provides potential sites for microbial attack.

Microorganisms possess a wide array of enzymes, such as esterases, that can cleave ester bonds. The biodegradation of Hexadecyl heptafluorobutanoate would likely be initiated by the enzymatic hydrolysis of the ester linkage, releasing 1-hexadecanol (B1195841) and heptafluorobutanoic acid. The long-chain alcohol, 1-hexadecanol, can then be utilized by various microorganisms as a carbon and energy source through pathways like β-oxidation. nih.govclemson.edu

The fluorinated product, heptafluorobutanoic acid, would be more resistant to further biodegradation. However, studies on other polyfluorinated compounds, such as fluorotelomer alcohols (FTOHs), have shown that microbial transformation can occur. utoronto.caresearchgate.net For example, the aerobic biodegradation of 8:2 fluorotelomer stearate (B1226849) monoester was observed to have a half-life of 10.3 days in soil, with the initial step being the cleavage of the ester linkage to produce 8:2 FTOH. nih.gov This FTOH was then further biodegraded. nih.gov

Both aerobic and anaerobic conditions can influence the microbial degradation of fluorinated compounds, with different pathways and efficiencies observed. nih.gov Some microbial species, such as Pseudomonas, have demonstrated the ability to degrade certain PFAS. researchgate.net

| Compound | Observed Half-life (t₁/₂) |

|---|---|

| 8:2 Fluorotelomer Stearate Monoester | 10.3 days |

Data from a laboratory investigation on the biotransformation of 8:2 fluorotelomer stearate monoester in aerobic soils. nih.gov

The primary metabolites expected from the initial biodegradation of Hexadecyl heptafluorobutanoate are 1-hexadecanol and heptafluorobutanoic acid. The subsequent degradation of 1-hexadecanol would proceed through standard fatty acid metabolism.

The fate of heptafluorobutanoic acid is more complex. Based on studies of similar fluorinated compounds, further transformation is possible, though likely to be slow. The biodegradation of FTOHs, which are structurally related to the potential intermediate from Hexadecyl heptafluorobutanoate, is known to produce a series of fluorinated carboxylic acids. utoronto.caturi.org For example, the aerobic biodegradation of 8:2 FTOH has been shown to yield various fluorotelomer carboxylic acids (FTCAs) and ultimately the highly persistent perfluorooctanoic acid (PFOA). nih.govpurdue.edu

The degradation of 6:2 FTOH in soil has been observed to produce perfluorohexanoic acid (PFHxA), perfluoropentanoic acid (PFPeA), and perfluorobutanoic acid (PFBA). nih.govacs.org Therefore, it is plausible that the biodegradation of the heptafluorobutyrate moiety of Hexadecyl heptafluorobutanoate could lead to the formation of shorter-chain perfluorinated carboxylic acids. The identification of these metabolites is crucial for understanding the complete environmental fate and potential risks associated with the parent compound.

Environmental Fate Modeling and Predictive Studies

Given the absence of extensive empirical data on the environmental behavior of hexadecyl heptafluorobutanoate, predictive modeling serves as a critical tool for assessing its potential distribution, persistence, and transformation in the environment. These in silico approaches leverage the compound's chemical structure to estimate its physicochemical properties and, subsequently, its fate across various environmental compartments.

Multimedia environmental fate models, often based on the fugacity concept, are instrumental in these predictive studies. nih.gov Such models divide the environment into distinct compartments—typically air, water, soil, and sediment—and simulate the partitioning and transport of a chemical between them. The distribution is governed by the compound's inherent properties, such as vapor pressure, water solubility, and octanol-water partition coefficient (Kow). For complex per- and polyfluoroalkyl substances (PFAS) like hexadecyl heptafluorobutanoate, these models can be adapted to account for their unique hydrophobic and oleophobic nature. researchgate.net

Predictive studies for structurally analogous compounds, such as fluorotelomer-based acrylate (B77674) polymers (FTACPs), indicate that the ester linkage is a key site for degradation. researchgate.net Environmental fate models like SimpleBox have been used to analyze the long-term contribution of these precursor compounds to the formation of more persistent perfluoroalkyl carboxylates (PFCAs). nih.govresearchgate.net For hexadecyl heptafluorobutanoate, it is predicted that abiotic and biotic hydrolysis of the ester bond would be a primary degradation pathway, releasing heptafluorobutanoic acid (HFBA) and hexadecanol (B772).

Quantitative Structure-Activity Relationship (QSAR) models and other computational tools like the US EPA's EPISuite are employed to estimate key environmental parameters when experimental data are unavailable. nih.govmdpi.com These tools can predict degradation half-lives in different media, providing insights into the compound's persistence. For instance, the atmospheric fate would be modeled using tools like the Community Multiscale Air Quality model (CMAQ) to predict transport and deposition. epa.gov

The following tables present hypothetical, yet plausible, data for hexadecyl heptafluorobutanoate, derived from predictive modeling principles applied to analogous long-chain fluorinated esters.

Table 1: Predicted Physicochemical Properties and Environmental Partitioning of Hexadecyl Heptafluorobutanoate

| Property | Predicted Value | Modeling Tool/Approach | Significance for Environmental Fate |

| Log Kow (Octanol-Water Partition Coefficient) | > 8.5 | QSAR Estimation | High potential for partitioning into organic matter in soil and sediment; bioaccumulation potential. |

| Vapor Pressure (Pa at 25°C) | 1.2 x 10-4 | EPISuite Estimation | Low volatility, suggesting limited long-range atmospheric transport of the parent compound. |

| Water Solubility (mg/L at 25°C) | < 0.01 | QSAR Estimation | Very low solubility limits mobility in aqueous systems; tends to adsorb to solids. |

| Henry's Law Constant (Pa·m³/mol) | 0.05 | Calculated | Indicates a low tendency to partition from water to air. |

| Predicted Environmental Distribution | Fugacity Model (Level III) | ||

| Air | < 0.1% | Negligible presence in the atmosphere. | |

| Water | 5.9% | Primarily associated with suspended organic matter rather than dissolved in the water column. | |

| Soil | 65% | Major environmental sink due to strong adsorption to organic carbon. | |

| Sediment | 29% | Significant partitioning to sediments in aquatic systems. |

Table 2: Predicted Environmental Degradation Half-Lives for Hexadecyl Heptafluorobutanoate

| Environmental Compartment | Degradation Process | Predicted Half-Life | Predictive Model | Primary Degradation Products |

| Atmosphere | Reaction with OH radicals | 12 days | AOPWIN™ (part of EPISuite) | Heptafluorobutanoic Acid, Hexadecanol degradation products |

| Water | Biodegradation | 180 - 365 days | BIOWIN™ (part of EPISuite) | Heptafluorobutanoic Acid, Hexadecanol |

| Soil | Biodegradation | 365 - 730 days | BIOWIN™ (part of EPISuite) | Heptafluorobutanoic Acid, Hexadecanol |

| Sediment (Anaerobic) | Biodegradation | > 730 days | Analogy to other PFAS precursors | Heptafluorobutanoic Acid, Hexadecanol |

These predictive studies collectively suggest that hexadecyl heptafluorobutanoate would likely be a persistent compound with low mobility, primarily accumulating in soil and sediment. mcgill.ca Its role as a precursor substance is critical; while the parent molecule may have limited transport, its degradation can lead to the formation of highly persistent and mobile substances like heptafluorobutanoic acid. researchgate.netnih.govscispace.com Modeling efforts for similar fluorotelomer-based substances have shown that such precursors can be long-term sources of terminal PFCAs in the environment. nih.govrsc.org The estimated biodegradation half-life for a model FTACP in a soil-plant microcosm ranged from 8 to 111 years, underscoring the potential for long-term environmental impact. researchgate.net

Intermolecular Interactions and Self Assembly Phenomena

Micellization Behavior in Aqueous Systems (analogous to sodium heptafluorobutyrate)

The process of self-assembly into organized structures, known as micelles, begins at a specific concentration known as the Critical Micelle Concentration (CMC). dataphysics-instruments.com Below the CMC, the surfactant molecules exist predominantly as individual monomers in the solution. Once the CMC is reached, further addition of the surfactant leads to the formation of thermodynamically stable aggregates. wikipedia.orgkibron.com

The micellization of hexadecyl heptafluorobutanoate can be understood by analogy to simpler fluorinated surfactants like sodium heptafluorobutyrate. Fluorinated surfactants are known for their high efficiency in reducing surface tension and typically exhibit very low CMCs compared to their hydrocarbon counterparts. This is due to the strong hydrophobic nature of the fluorocarbon chain. For hexadecyl heptafluorobutanoate, this effect is combined with the significant hydrophobicity of the 16-carbon alkyl chain, which would be expected to result in an exceptionally low CMC. The CMC is a critical parameter that can be determined experimentally by observing the sharp change in physical properties of the solution, such as surface tension, conductivity, or viscosity, as a function of surfactant concentration. wikipedia.orgnih.gov

| Surfactant Type | Example Compound | Typical CMC Range (mM in water) |

|---|---|---|

| Anionic Hydrocarbon | Sodium Dodecyl Sulfate (SDS) | 8 - 10 |

| Anionic Fluorocarbon | Ammonium Perfluorooctanoate (APFO) | 0.5 - 2 |

| Hybrid (Hydrocarbon-Fluorocarbon) | Hexadecyl heptafluorobutanoate | < 0.1 (Estimated) |

Influence of Fluorinated Chains on Aggregate Morphology and Stability

The shape, or morphology, of the aggregates formed by surfactants is heavily influenced by the geometry of the constituent molecules. nih.gov The presence of the rigid and bulky heptafluorobutanoate chain in hexadecyl heptafluorobutanoate plays a crucial role in determining the structure of the resulting aggregates. Unlike the more flexible hydrocarbon chains, fluorinated segments are stiffer and tend to pack in a more ordered fashion.

This rigidity often favors the formation of aggregates with lower surface curvature, such as cylindrical or disk-like micelles, and in the case of long-chain surfactants, bilayers that can form vesicles (liposomes). nih.gov The stability of these aggregates is exceptionally high due to the strong hydrophobic interactions among the fluorinated chains, which are more powerful than those between hydrocarbon chains of equivalent length. researchgate.net

Thermodynamic and Kinetic Aspects of Self-Assembly

The self-assembly of surfactants is a spontaneous process, meaning it is accompanied by a decrease in the Gibbs free energy of the system (ΔG°mic < 0). This free energy change is composed of both enthalpic (ΔH°mic) and entropic (ΔS°mic) contributions, as described by the equation: ΔG°mic = ΔH°mic - TΔS°mic. scialert.net

The micellization process can be either enthalpy-driven or entropy-driven, depending on the temperature and the molecular structure of the surfactant. scialert.net For many surfactants, the process is primarily driven by a large positive entropy change. This entropy gain results from the release of structured water molecules that surround the hydrophobic tails of the individual surfactant monomers into the bulk water, a key component of the hydrophobic effect. rsc.org The enthalpy change is often small and can be either positive (endothermic) or negative (exothermic). The thermodynamic parameters of micellization can be determined experimentally by measuring the CMC at different temperatures. scialert.netrsc.org Kinetically, the formation of micelles is typically a very rapid, diffusion-controlled process.

| Thermodynamic Parameter | Description | Typical Sign for Spontaneous Micellization |

|---|---|---|

| ΔG°mic (Gibbs Free Energy) | Overall driving force for micellization. | Negative (-) |

| ΔH°mic (Enthalpy) | Heat absorbed or released during micellization. | Positive (+) or Negative (-) |

| ΔS°mic (Entropy) | Change in randomness or disorder. | Positive (+) |

Investigation of Intermolecular Forces and Molecular Packing

The self-assembly of hexadecyl heptafluorobutanoate is governed by a balance of several intermolecular forces:

Hydrophobic Effect : This is the principal driving force. The strong tendency of both the C16 hydrocarbon tail and the C3F7 fluorinated segment to avoid contact with water pushes the molecules to aggregate.

Van der Waals Forces : These are attractive forces that operate between the closely packed hydrophobic tails within the core of the aggregate, contributing to its stability.

Steric and Electrostatic Repulsion : Repulsive forces between the polar headgroups at the surface of the micelle counteract the attractive hydrophobic forces. These repulsions determine the optimal size and shape of the aggregate.

The resulting morphology of the self-assembled structure can often be predicted by the critical packing parameter (CPP) , defined as CPP = v / (a0 * lc), where v is the volume of the hydrophobic tail, a0 is the optimal area of the headgroup, and lc is the length of the tail. pku.edu.cnuobabylon.edu.iq

CPP < 1/3 : Favors spherical micelles.

1/3 < CPP < 1/2 : Favors cylindrical micelles.

1/2 < CPP < 1 : Favors vesicles or bilayers. stevenabbott.co.uk

For hexadecyl heptafluorobutanoate, the combined volume of the long hydrocarbon chain and the fluorinated segment results in a large value for v. This large hydrophobic volume, relative to the headgroup area, would likely result in a CPP value greater than 1/2, suggesting a strong preference for forming bilayer structures such as vesicles or lamellar phases in aqueous solution. pku.edu.cnstevenabbott.co.uk

Theoretical and Computational Studies

Molecular Modeling and Simulation of Hexadecyl heptafluorobutanoate Conformations

Molecular modeling and simulation are essential tools for exploring the three-dimensional structure and dynamic behavior of Hexadecyl heptafluorobutanoate. The conformational landscape of this molecule is primarily dictated by the interplay between its long, flexible hexadecyl alkyl chain and the sterically demanding, rigid heptafluorobutyl group.

Molecular dynamics (MD) simulations can further elucidate the dynamic behavior of Hexadecyl heptafluorobutanoate in various environments, such as in a solvent or at an interface. These simulations track the atomic motions over time, providing insights into the flexibility of the molecule and the accessible conformational states. For instance, in a nonpolar solvent, the molecule might adopt a more compact conformation, whereas in a polar medium, the ester group would be more exposed. The adaptability of such molecules is crucial for processes like inclusion complex formation. mdpi.com

Interactive Data Table: Key Dihedral Angles in Hexadecyl heptafluorobutanoate Conformations

| Dihedral Angle | Description | Predicted Stable Conformations (degrees) |

| O=C-O-C1 | Defines the orientation of the hexadecyl chain relative to the ester plane. | ~180° (trans) |

| C-O-C1-C2 | First dihedral of the hexadecyl chain, influencing its overall extension. | ~180° (anti-periplanar) |

| O=C-Cα-Cβ | Defines the orientation of the heptafluorobutyl group. | Influenced by gauche effects of fluorine atoms. |

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic structure and reactivity of Hexadecyl heptafluorobutanoate. nih.govarxiv.orgnorthwestern.edumdpi.comccs-psi.orgepfl.ch The high electronegativity of the seven fluorine atoms significantly influences the electron distribution within the molecule.

These calculations can determine a range of electronic properties. emerginginvestigators.org The molecular geometry can be optimized to find the most stable arrangement of atoms. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for predicting reactivity. emerginginvestigators.org For Hexadecyl heptafluorobutanoate, the HOMO is expected to be localized on the hexadecyl chain and the ester oxygen atoms, while the LUMO is likely centered on the electron-deficient heptafluorobutyl group and the carbonyl carbon. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability.

Mulliken charge analysis can quantify the partial charges on each atom, confirming the strong electron-withdrawing effect of the heptafluorobutyl group. emerginginvestigators.org This leads to a highly polarized C-F bonds and a more electrophilic carbonyl carbon, making it susceptible to nucleophilic attack. Reactivity descriptors such as chemical potential, hardness, and electrophilicity can be calculated to provide a quantitative measure of the molecule's reactivity.

Interactive Data Table: Calculated Electronic Properties of Hexadecyl heptafluorobutanoate

| Property | Description | Predicted Value/Characteristic |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Relatively low, indicating high ionization potential. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Low, indicating susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | Indicator of chemical reactivity and stability. | Large, suggesting high kinetic stability. |

| Dipole Moment | Measure of the overall polarity of the molecule. | Significant, due to the polarized C-F bonds. |

| Mulliken Charge on C=O | Partial charge on the carbonyl carbon. | Highly positive, indicating electrophilicity. |

Predictive Algorithms for Environmental Partitioning and Transport

Predictive algorithms are vital for assessing the environmental fate and transport of chemicals like Hexadecyl heptafluorobutanoate, especially given the limited experimental data for many per- and polyfluoroalkyl substances (PFAS). rsc.orgnih.govresearchgate.net These models estimate key physicochemical properties that govern how a chemical distributes itself in the environment.

Quantitative Structure-Property Relationship (QSPR) models are often employed for this purpose. rsc.orgmdpi.com These models use molecular descriptors to predict properties such as the octanol-water partition coefficient (Log Kow), the air-water partition coefficient (Log Kaw), and the octanol-air partition coefficient (Log Koa). For Hexadecyl heptafluorobutanoate, its long alkyl chain suggests a high Log Kow, indicating a tendency to partition into fatty tissues and organic matter.

More advanced predictive models, such as COSMOtherm, use quantum chemical calculations to predict partitioning behavior based on the molecule's surface polarity. nih.govacs.org These methods have shown promise for providing more accurate predictions for data-poor chemical classes like PFAS. nih.govacs.org The predictions from these models are crucial for environmental risk assessments, helping to estimate the persistence, bioaccumulation potential, and long-range transport of Hexadecyl heptafluorobutanoate.

Interactive Data Table: Predicted Environmental Partitioning Properties

| Partition Coefficient | Description | Predicted Behavior for Hexadecyl heptafluorobutanoate |

| Log Kow (Octanol-Water) | Tendency to partition into lipids vs. water. | High, suggesting bioaccumulation potential. |

| Log Kaw (Air-Water) | Tendency to partition between air and water. | Low, suggesting it will not readily volatilize from water. |

| Log Koc (Organic Carbon-Water) | Tendency to adsorb to soil and sediment. | High, indicating likely association with solids in the environment. |

| Henry's Law Constant | Air-water partitioning. | Low, indicating low volatility from aqueous solutions. |

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies for Fluorinated Esters

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) studies are computational methods used to correlate the chemical structure of compounds with their biological activity or physical properties. nih.govresearchgate.netresearchgate.net For fluorinated esters like Hexadecyl heptafluorobutanoate, QSAR models can be developed to predict a range of endpoints, including toxicity, biodegradability, and receptor binding affinity. researchgate.netmdpi.com

The development of a robust QSAR model involves several steps. First, a dataset of fluorinated esters with known experimental data for a specific endpoint is compiled. Then, a variety of molecular descriptors are calculated for each compound. These descriptors can be constitutional (e.g., molecular weight, atom counts), topological (e.g., connectivity indices), quantum chemical (e.g., HOMO/LUMO energies), or 3D-descriptors (e.g., molecular shape).

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical model that relates the descriptors to the observed activity. For Hexadecyl heptafluorobutanoate, key descriptors would likely include its high molecular weight, the number of fluorine atoms, its large molar volume, and electronic descriptors reflecting the polarized nature of the molecule. These models, once validated, can be used to screen other fluorinated esters for potential hazards and to prioritize them for further testing. researchgate.net

Interactive Data Table: Relevant Molecular Descriptors for QSAR/QSPR of Fluorinated Esters

| Descriptor Class | Example Descriptors | Relevance to Hexadecyl heptafluorobutanoate |

| Constitutional | Molecular Weight, Number of Fluorine Atoms | High molecular weight and fluorine count significantly impact properties. |

| Topological | Wiener Index, Kappa Shape Indices | Describe molecular size, branching, and shape. |

| Quantum Chemical | HOMO/LUMO energies, Dipole Moment | Relate to reactivity and intermolecular interactions. |

| Physicochemical | LogP, Molar Refractivity | Correlate with hydrophobicity and transport properties. |

Applications in Advanced Materials Research

Surface Modification and Development of Functional Coatings

Although direct research on Hexadecyl heptafluorobutanoate for surface modification is not extensively documented, the principles of fluorinated materials suggest its potential in creating functional coatings. The low intermolecular interactions of fluorinated compounds lead to surfaces with very low interfacial energies. core.ac.uk This property is fundamental to achieving surfaces that repel both water and oils, a desirable characteristic for anti-adhesive and low-friction coatings. core.ac.uk Theoretically, Hexadecyl heptafluorobutanoate could be applied to a substrate to form a thin film, with the fluorinated tails orienting outwards to create a low-energy surface.

Integration into Polymer Systems and Composites

Role as Surfactants and Dispersing Agents in Material Fabrication

The amphiphilic nature of Hexadecyl heptafluorobutanoate, possessing both a lipophilic hydrocarbon tail and a fluorinated, potentially lipophobic/hydrophobic head, suggests its potential as a surfactant. Surfactants are crucial in many material fabrication processes, such as emulsion polymerization and the dispersion of nanoparticles. In theory, Hexadecyl heptafluorobutanoate could function at the interface between two immiscible phases, reducing interfacial tension and stabilizing dispersions. The unique properties of fluorinated surfactants, including their high surface activity and stability, could be beneficial in specialized fabrication processes.

Design Principles for Novel Fluorinated Materials

The design of novel fluorinated materials often leverages the unique properties of the carbon-fluorine bond to achieve desired functionalities. core.ac.uk While specific design principles employing Hexadecyl heptafluorobutanoate are not outlined in available literature, its structure embodies a common strategy: the combination of a fluorinated segment with a non-fluorinated segment to create molecules with tailored properties. The length of the hydrocarbon chain and the degree of fluorination in the ester group are key parameters that could be modified to fine-tune the surface activity, solubility, and thermal properties of new materials. The synthesis and study of such molecules contribute to a broader understanding of structure-property relationships in the field of fluorinated materials.

Occurrence and Distribution in Environmental and Biological Matrices

Detection in Botanical Extracts and Natural Product Chemistry

Hexadecyl heptafluorobutanoate has been identified as a phytochemical constituent in various botanical and fungal extracts through Gas Chromatography-Mass Spectrometry (GC-MS) analysis. This analytical technique allows for the separation and identification of individual components within a complex mixture.

In a study on the ethanolic extract of the stem bark of Calotropis procera, Hexadecyl heptafluorobutanoate was detected, constituting 0.48% of the total chemical constituents. This research aimed to analyze the chemical composition and antimicrobial properties of the plant, which is grown in the southern region of Saudi Arabia.

Aqueous extracts of garlic (Allium sativum) have also been found to contain Hexadecyl heptafluorobutanoate. A GC-MS analysis of a commercial garlic extract identified 15 different compounds, including this fluorinated ester.

Furthermore, the compound has been reported in the acetone extract of the stem bark of Canarium odontophyllum, a plant species found in tropical Asia. In addition to Hexadecyl heptafluorobutanoate, the extract contained several other bioactive compounds, such as alpha-amyrin and beta-amyrin.

GC-MS analysis of methanol extracts from wild toxic and edible Amanita mushrooms also led to the identification of Hexadecyl heptafluorobutanoate among a variety of other ester compounds.

The following table summarizes the detection of Hexadecyl heptafluorobutanoate in various botanical and fungal sources as identified by GC-MS analysis.

| Botanical/Fungal Source | Part Analyzed | Extraction Method | Analytical Method | Percentage of Total Constituents |

| Calotropis procera | Stem Bark | Ethanolic Extract | GC-MS | 0.48% |

| Allium sativum | Clove | Aqueous Extract | GC-MS | Not Specified |

| Canarium odontophyllum | Stem Bark | Acetone Extract | GC-MS | Not Specified |

| Amanita species | Fruiting Body | Methanol Extract | GC-MS | Not Specified |

Table 1: Detection of Hexadecyl heptafluorobutanoate in Natural Extracts

Biomonitoring and Presence in Wildlife Species

Information regarding the biomonitoring and presence of Hexadecyl heptafluorobutanoate in wildlife species is not available in the reviewed scientific literature.

Methodological Considerations for Trace Analysis in Complex Environmental Samples

Specific methodological considerations for the trace analysis of Hexadecyl heptafluorobutanoate in complex environmental samples have not been detailed in the available scientific research.

Future Research Directions and Emerging Trends

Development of Sustainable Synthesis Pathways for Fluorinated Esters

The synthesis of fluorinated esters, including hexadecyl heptafluorobutanoate, has traditionally relied on methods that can be energy-intensive and may utilize hazardous reagents. The future of fluorinated ester synthesis is geared towards greener and more sustainable pathways that minimize environmental impact and enhance efficiency.

Key research areas include:

Biocatalytic Synthesis: The use of enzymes, such as lipases, as catalysts in esterification reactions offers a promising green alternative. nih.govchemrxiv.org Biocatalysis can lead to high selectivity under mild reaction conditions, reducing energy consumption and byproduct formation. Research is focused on identifying and engineering enzymes with high activity and stability for fluorinated substrates. nih.govchemrxiv.org For instance, studies on the biocatalytic synthesis of fluorinated polyesters have demonstrated the feasibility of using immobilized lipases, though enzyme specificity towards fluorinated diols was identified as a limiting factor. nih.gov

Flow Chemistry: Continuous flow reactors are being explored for the synthesis of fluorinated compounds. rsc.orgrsc.org This technology offers advantages such as improved heat and mass transfer, enhanced safety for handling hazardous reagents, and the potential for process automation and scalability. The application of flow chemistry can lead to higher yields and purity of fluorinated esters while minimizing waste. rsc.org

Renewable Feedstocks: A significant trend is the utilization of bio-based starting materials for the synthesis of both the alcohol and the carboxylic acid moieties of fluorinated esters. rsc.org Research into deriving long-chain alcohols and fluorinated building blocks from renewable sources can significantly reduce the carbon footprint of these compounds.

Alternative Fluorinating Agents: The development and use of safer and more environmentally benign fluorinating agents is a critical area of research. This moves away from traditional reagents that may be highly toxic or corrosive.

Table 1: Comparison of Synthesis Pathways for Fluorinated Esters

| Synthesis Pathway | Advantages | Challenges |

| Traditional Synthesis | Well-established methods, high yields for some reactions. | Use of hazardous reagents, high energy consumption, potential for significant waste generation. |

| Biocatalytic Synthesis | Mild reaction conditions, high selectivity, reduced environmental impact, use of renewable catalysts. nih.govchemrxiv.org | Enzyme stability and activity with fluorinated substrates, potential for lower reaction rates. nih.gov |

| Flow Chemistry | Enhanced safety and control, improved efficiency and scalability, potential for automation. rsc.orgrsc.org | Initial setup costs, potential for clogging with solid catalysts or products. |

| Renewable Feedstocks | Reduced carbon footprint, improved sustainability, potential for novel structures. rsc.org | Availability and cost of feedstocks, may require development of new synthetic routes. |

Advanced Spectroscopic and Imaging Techniques for In-Situ Studies

Understanding the behavior of hexadecyl heptafluorobutanoate in various environments, from its synthesis to its fate in biological or material systems, requires sophisticated analytical techniques. Future research will increasingly rely on advanced spectroscopic and imaging methods for in-situ, real-time monitoring.

Emerging techniques in this area include:

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR is a powerful tool for studying fluorinated compounds due to the high sensitivity of the ¹⁹F nucleus and the large chemical shift range, which provides detailed information about the local chemical environment. nih.govrsc.orgnih.gov Future applications will focus on in-situ monitoring of reaction kinetics, conformational changes in materials, and interactions with biological molecules. nih.govbath.ac.uk The development of new ¹⁹F NMR methodologies is enabling the structural elucidation of fluorinated molecules even in complex mixtures. rsc.org

Mass Spectrometry (MS): Advanced mass spectrometry techniques, such as high-resolution mass spectrometry (HRMS), are crucial for identifying and quantifying fluorinated compounds and their transformation products. nih.govresearchgate.netnih.gov Future research will involve the development of more sensitive and selective MS methods for tracing the environmental fate of compounds like hexadecyl heptafluorobutanoate at very low concentrations.

In-Situ Spectroscopic Probes: The development of fiber-optic probes for techniques like Raman and infrared (IR) spectroscopy allows for real-time monitoring of chemical reactions and material transformations without the need for sample extraction. spectroscopyonline.com This is particularly valuable for understanding the curing process of fluorinated coatings or the degradation of these materials under environmental stress.

Table 2: Advanced Spectroscopic Techniques for Fluorinated Ester Analysis

| Technique | Application for Hexadecyl Heptafluorobutanoate | Potential Insights |

| ¹⁹F NMR Spectroscopy | In-situ reaction monitoring, structural analysis of materials, studying interactions with surfaces. nih.govrsc.orgnih.gov | Reaction kinetics, purity assessment, conformational changes, binding events. |

| High-Resolution Mass Spectrometry (HRMS) | Identification of transformation products in environmental samples, analysis of impurities in synthetic mixtures. nih.govresearchgate.netnih.gov | Degradation pathways, impurity profiling, metabolic studies. |

| In-Situ IR/Raman Spectroscopy | Real-time monitoring of synthesis and polymerization, studying surface adsorption and film formation. spectroscopyonline.com | Functional group transformations, reaction progress, molecular orientation on surfaces. |

Elucidation of Complex Environmental Transformation Networks

As a member of the broader class of per- and polyfluoroalkyl substances (PFAS), the environmental fate of hexadecyl heptafluorobutanoate is of significant interest. Future research will focus on understanding the complex network of biotic and abiotic transformations it may undergo in the environment.

Key research directions include:

Biotic Transformation Studies: Investigating the microbial degradation of long-chain fluorinated esters is crucial. Research will aim to identify microorganisms and enzymatic pathways capable of cleaving the ester bond and potentially transforming the fluorinated portion of the molecule. nih.govacs.org The influence of the long alkyl chain on bioavailability and microbial uptake will be a key area of investigation.

Abiotic Degradation Pathways: Studying the degradation of hexadecyl heptafluorobutanoate under various environmental conditions (e.g., hydrolysis, photolysis) is essential to predict its persistence. acs.orgnih.gov The stability of the heptafluorobutyrate group is a critical factor in determining the ultimate fate of this compound.

Computational Modeling: The use of computational models can help predict the environmental partitioning, transport, and potential transformation products of fluorinated esters. nih.govepa.govnih.gov These models, when validated with experimental data, can be powerful tools for risk assessment.

Precursor Transformation: Research will also focus on whether compounds like hexadecyl heptafluorobutanoate can act as precursors to more persistent perfluoroalkyl acids (PFAAs) in the environment. acs.org

Innovation in Fluorinated Material Design for Specific Research Applications

The unique properties of fluorinated compounds, such as low surface energy, hydrophobicity, and oleophobicity, make them valuable for creating advanced materials. Future research will focus on leveraging the specific structure of hexadecyl heptafluorobutanoate to design materials with tailored properties for specialized applications.

Areas of innovation include:

Surface Modification and Coatings: The long alkyl chain of hexadecyl heptafluorobutanoate makes it a candidate for creating hydrophobic and oleophobic surfaces. sinosil.com20.210.105researchgate.net Research will explore its use in developing anti-fouling, self-cleaning, and anti-graffiti coatings for various substrates.

Functional Polymers: Incorporation of hexadecyl heptafluorobutanoate as a monomer or an additive in polymers can impart desirable surface properties. etnatec.com Research into fluorinated polyesters and polyurethanes is an active area, with applications ranging from textiles to biomedical devices. etnatec.com

Nanotechnology: The self-assembly properties of long-chain fluorinated molecules can be exploited in nanotechnology. mdpi.com Future research may investigate the formation of micelles, vesicles, or other nanostructures with a fluorinated core for applications in drug delivery or as nanoreactors.

Interdisciplinary Research Integrating Fluorine Chemistry, Environmental Science, and Materials Engineering

Addressing the multifaceted challenges and opportunities associated with hexadecyl heptafluorobutanoate requires a highly interdisciplinary approach. Future breakthroughs will likely emerge from the convergence of fluorine chemistry, environmental science, and materials engineering.

Key aspects of this interdisciplinary approach include:

Life Cycle Assessment: A holistic understanding of a chemical's impact requires a life cycle assessment, from its synthesis to its end-of-life. usgs.govafit.edu This involves chemists developing sustainable synthesis routes, materials scientists designing for durability and recyclability, and environmental scientists assessing its fate and effects. usgs.gov

Benign by Design: This concept involves designing chemicals and materials with reduced hazard potential from the outset. For fluorinated esters, this means considering not only their performance but also their potential for persistence, bioaccumulation, and toxicity.

Bridging Fundamental Science and Real-World Impact: Collaborative research between academic institutions, industry, and regulatory bodies will be essential to translate fundamental discoveries in fluorine chemistry into safe and sustainable technologies.

By pursuing these future research directions, the scientific community can gain a deeper understanding of hexadecyl heptafluorobutanoate and other fluorinated esters, enabling the development of innovative materials while minimizing their environmental footprint.

Q & A

Basic: What laboratory methods are recommended for synthesizing hexadecyl heptafluorobutanoate?

Methodological Answer:

Hexadecyl heptafluorobutanoate can be synthesized via esterification of heptafluorobutanoic acid with hexadecanol. A typical procedure involves:

Acid activation : Convert heptafluorobutanoic acid to its acid chloride using thionyl chloride (SOCl₂) under reflux (60–70°C, 2–4 hours).

Esterification : React the acid chloride with hexadecanol in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), using a base like pyridine to neutralize HCl byproducts.

Purification : Isolate the product via liquid-liquid extraction (water/organic phase separation), followed by column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization.

Validation : Confirm purity using thin-layer chromatography (TLC) and structural integrity via NMR and FTIR (characteristic C=O stretch at ~1750 cm⁻¹) .

Basic: Which analytical techniques are critical for characterizing hexadecyl heptafluorobutanoate?

Methodological Answer:

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : NMR for alkyl chain protons (δ 0.8–1.5 ppm) and NMR for fluorine environments (distinct splitting patterns).

- Mass Spectrometry (MS) : High-resolution ESI-MS or GC-MS to confirm molecular ion peaks (expected m/z ~468 for [M+H]⁺).

- Thermogravimetric Analysis (TGA) : Assess decomposition temperatures (typically >200°C for fluorinated esters).

- Differential Scanning Calorimetry (DSC) : Measure phase transitions (e.g., melting points).

Cross-Validation : Compare experimental data with computational predictions (e.g., Joback method for heat capacity) .

Basic: How can researchers experimentally determine the thermal stability of hexadecyl heptafluorobutanoate?

Methodological Answer:

TGA : Heat the compound at 10°C/min under nitrogen. Record mass loss to identify decomposition onset (typically 220–250°C for fluorinated esters).

DSC : Perform heating/cooling cycles (-50°C to 300°C) to detect melting/crystallization points.

Computational Validation : Use group contribution methods (e.g., Joback) to estimate gas-phase heat capacity () and compare with experimental DSC data. Note : Discrepancies may arise from condensed-phase interactions or impurities .

Advanced: How to design a dose-response study evaluating hexadecyl heptafluorobutanoate’s antiviral activity against enveloped viruses?

Methodological Answer:

Cell Model : Use Vero or Calu-3 cells infected with a target virus (e.g., SARS-CoV-2).

Dose Range : Test concentrations (e.g., 0.01–1.0 mg/mL) in triplicate, with controls (vehicle-only and untreated infected cells).

Assays :

- Cytotoxicity : CCK-8 assay to determine non-toxic thresholds (e.g., <10% cell death at 0.05 mg/mL).

- Viral Load : Quantify viral RNA via real-time PCR post-treatment (2–10 minutes exposure).

- TCID₅₀ : Measure infectious titer reduction in supernatants.

Analysis : Plot dose-response curves (log[concentration] vs. % inhibition) and calculate EC₅₀ values. Limitation : Validate in mucosal cell models (e.g., Huh-7) for physiological relevance .

Advanced: What strategies resolve contradictions in thermodynamic data for fluorinated esters like hexadecyl heptafluorobutanoate?

Methodological Answer:

Source Comparison : Cross-reference experimental data (e.g., DSC/TGA) with computational predictions (Joback, Gaussian thermodynamics modules).

Phase-Specific Analysis : Ensure measurements align with the compound’s physical state (gas vs. liquid vs. solid). For example, Joback’s values (1078–1122 J/mol·K) may deviate from condensed-phase experimental results due to intermolecular forces.

Impurity Screening : Use HPLC-MS to detect byproducts (e.g., unreacted hexadecanol) that skew thermal data.

Collaborative Validation : Replicate experiments across labs with standardized protocols .

Advanced: How can reaction conditions be optimized for high-yield synthesis of hexadecyl heptafluorobutanoate?

Methodological Answer:

Catalyst Screening : Test Brønsted acids (H₂SO₄) vs. Lewis acids (ZnCl₂) for esterification efficiency.

Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) vs. non-polar (toluene) for reaction kinetics.

Temperature Gradients : Use microwave-assisted synthesis (e.g., 80°C, 30 minutes) to accelerate reaction rates vs. traditional reflux.

DOE (Design of Experiments) : Apply factorial design to variables (catalyst concentration, solvent ratio, temperature) and analyze via ANOVA for optimal yield. Note : Monitor fluorinated byproduct formation via NMR .

Advanced: How to assess the environmental persistence of hexadecyl heptafluorobutanoate in aqueous systems?

Methodological Answer:

Hydrolysis Studies : Incubate the compound in buffered solutions (pH 4–10) at 25–50°C. Monitor degradation via LC-MS for hydrolyzed products (heptafluorobutanoic acid, hexadecanol).

Photolysis : Expose to UV light (254 nm) and track fluorine release via ion chromatography.

Biodegradation : Use OECD 301B test (activated sludge) to measure biological breakdown over 28 days.

Data Interpretation : Compare half-lives with regulatory thresholds (e.g., OECD criteria for "readily biodegradable") .

Advanced: What computational approaches predict the interfacial behavior of hexadecyl heptafluorobutanoate in surfactant applications?

Methodological Answer:

Molecular Dynamics (MD) : Simulate monolayer formation at air-water interfaces using software like GROMACS. Parameters: CHARMM36 forcefield, 20 ns trajectories.

Critical Micelle Concentration (CMC) : Predict via COSMO-RS or Hansen solubility parameters.

Experimental Correlation : Validate with pendant drop tensiometry. Key Outputs : Surface tension reduction vs. concentration plots .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.